4-Hydroxy Phenylbutazone-d9

Description

BenchChem offers high-quality 4-Hydroxy Phenylbutazone-d9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy Phenylbutazone-d9 including the price, delivery time, and more detailed information at info@benchchem.com.

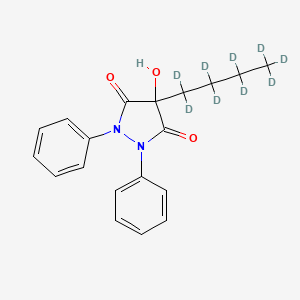

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,2-diphenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-2-3-14-19(24)17(22)20(15-10-6-4-7-11-15)21(18(19)23)16-12-8-5-9-13-16/h4-13,24H,2-3,14H2,1H3/i1D3,2D2,3D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEBWXHYBNAYKI-ABVHXWLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857757 | |

| Record name | 4-(~2~H_9_)Butyl-4-hydroxy-1,2-diphenylpyrazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-23-7 | |

| Record name | 4-(~2~H_9_)Butyl-4-hydroxy-1,2-diphenylpyrazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Hydroxy Phenylbutazone-d9 (CAS 1246819-23-7) for High-Integrity Quantitative Bioanalysis

Executive Summary

This guide provides a comprehensive technical overview of 4-Hydroxy Phenylbutazone-d9, a deuterated stable isotope-labeled internal standard. It is designed for researchers, analytical scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies involving the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone. We will explore the metabolic context of Phenylbutazone, the foundational principles of isotope dilution mass spectrometry (IDMS), the specific properties of 4-Hydroxy Phenylbutazone-d9, and a detailed, field-proven protocol for its application in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. The methodologies described herein are designed to ensure the highest levels of accuracy, precision, and regulatory compliance.

Phenylbutazone: Metabolism and the Imperative for Precise Quantification

Phenylbutazone (PBZ) is a potent NSAID widely employed in veterinary medicine, particularly in horses, for its analgesic and anti-inflammatory properties.[1][2][3] Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[2] However, due to the risk of serious adverse effects in humans, such as aplastic anemia, its use is strictly prohibited in animals intended for human consumption.[1][4] This regulatory stance necessitates the use of highly sensitive and specific analytical methods to monitor for its illicit use and to conduct pharmacokinetic studies.

Upon administration, Phenylbutazone undergoes extensive hepatic metabolism.[2][5] The biotransformation pathways are complex, primarily involving oxidation by cytochrome P450 enzymes. This process yields several hydroxylated metabolites, which, along with the parent drug, contribute to the overall pharmacological and toxicological profile.[6][7]

It is critical to distinguish between two key metabolites:

-

Oxyphenbutazone : The major active metabolite, where hydroxylation occurs on one of the phenyl rings.[1][5]

-

4-Hydroxy Phenylbutazone : The metabolite of focus for this guide, where hydroxylation occurs at the C4 position of the central pyrazolidine ring, directly on the carbon atom attached to the butyl group.

The accurate quantification of these individual metabolites is essential for understanding the complete disposition of Phenylbutazone in a biological system. 4-Hydroxy Phenylbutazone-d9 (CAS: 1246819-23-7) is the indispensable tool for the precise measurement of its non-labeled analogue.

Caption: Metabolic pathway of Phenylbutazone.

The Gold Standard: Deuterated Internal Standards in Mass Spectrometry

In quantitative bioanalysis, especially within complex biological matrices like plasma or tissue, achieving accuracy and precision is a significant challenge. Analytical variability can be introduced at every stage of the workflow, from sample extraction to instrumental analysis.[8] The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated one, is universally recognized as the gold standard for mitigating these issues.[9]

The core principle is Isotope Dilution Mass Spectrometry (IDMS) .[9]

-

The Process: A known, fixed amount of the deuterated internal standard (in this case, 4-Hydroxy Phenylbutazone-d9) is added to every sample, calibrator, and quality control (QC) sample at the very beginning of the sample preparation process.[9]

-

The Rationale: The deuterated standard is chemically and physically almost identical to the non-labeled analyte of interest.[10] Consequently, it experiences the same extraction losses, the same degree of ion suppression or enhancement in the mass spectrometer source (matrix effects), and the same chromatographic behavior.[9][11][12]

-

The Outcome: While the absolute signal intensity of both the analyte and the internal standard may fluctuate between injections, their ratio remains constant and directly proportional to the analyte's concentration.[9] This normalization corrects for procedural and instrumental variability, yielding exceptionally robust and reliable data.

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

Technical Profile: 4-Hydroxy Phenylbutazone-d9

The suitability of 4-Hydroxy Phenylbutazone-d9 as an internal standard is defined by its specific chemical and physical properties. The nine deuterium atoms are strategically placed on the butyl side chain, a position that is not susceptible to metabolic attack or back-exchange with hydrogen, ensuring the isotopic label is stable throughout the analytical process.

| Property | Value | Source |

| CAS Number | 1246819-23-7 | [13][14][15] |

| Molecular Formula | C₁₉H₁₁D₉N₂O₃ | [13][14] |

| Molecular Weight | 333.43 g/mol | [13][14] |

| Synonyms | 4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione-d9; 1,2-Diphenyl-4-butyl-4-hydroxypyrazolidine-3,5-dione-d9 | [13][15][16] |

| Appearance | Off-White Solid | [15] |

| Typical Isotopic Purity | >99 atom% D | [17] |

| Typical Chemical Purity | >99% | [17] |

| Primary Application | Internal standard for the quantification of 4-Hydroxy Phenylbutazone | [18] |

Core Application: A Validated LC-MS/MS Protocol for Quantification in Plasma

This section outlines a robust and reproducible workflow for the quantification of 4-Hydroxy Phenylbutazone in plasma samples using 4-Hydroxy Phenylbutazone-d9 as the internal standard. LC-MS/MS is the definitive technique due to its superior sensitivity and specificity.[4][19][20]

Experimental Workflow Overview

The process begins with the addition of the internal standard to the plasma sample, followed by protein precipitation to remove macromolecules. The clarified supernatant is then directly injected into the LC-MS/MS system for analysis.

Caption: Bioanalytical workflow for quantification.

Detailed Step-by-Step Methodology

A. Reagents and Materials

-

4-Hydroxy Phenylbutazone reference standard

-

4-Hydroxy Phenylbutazone-d9 (Internal Standard)

-

LC-MS grade Methanol and Acetonitrile

-

LC-MS grade water with 0.1% Formic Acid

-

Control biological matrix (e.g., human or equine plasma)

-

Microcentrifuge tubes and appropriate pipettes

B. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and the d9-internal standard in methanol to create separate 1 mg/mL stock solutions. Store at -20°C.

-

Working Solutions: Serially dilute the stock solutions in 50:50 methanol:water to prepare working solutions for calibration standards and a single working solution for the internal standard (e.g., 100 ng/mL). The causality here is to create concentrations suitable for spiking into the matrix without introducing excessive solvent.

C. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL internal standard working solution to each tube. This step is critical; the volume must be precise for accurate quantification.

-

Vortex briefly (approx. 10 seconds).

-

Add 200 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins. The cold temperature enhances the precipitation efficiency.

-

Vortex vigorously for 1 minute to ensure complete protein denaturation and extraction of the analyte.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

D. LC-MS/MS Instrumentation and Conditions The following tables provide typical starting conditions that should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Suggested Condition |

|---|---|

| System | UPLC System |

| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, ramp to 95% B over 3 min, hold 1 min, re-equilibrate |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

Table 2: Mass Spectrometry Parameters

| Parameter | Suggested Condition |

|---|---|

| System | Tandem Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Rationale for Mode | The acidic protons on the pyrazolidinedione ring are readily deprotonated, forming a stable [M-H]⁻ ion, which provides excellent sensitivity. |

| Capillary Voltage | -3.0 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 400 °C |

| MRM Transitions | See Table 3 |

Table 3: Multiple Reaction Monitoring (MRM) Transitions (Hypothetical)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

|---|---|---|---|

| 4-Hydroxy Phenylbutazone | 323.2 | 199.1 (Quantifier) | 50 |

| 4-Hydroxy Phenylbutazone | 323.2 | 120.1 (Qualifier) | 50 |

| 4-Hydroxy PBZ-d9 (IS) | 332.2 | 208.1 (Quantifier) | 50 |

Note: MRM transitions must be empirically determined and optimized on the specific mass spectrometer being used.

Data Interpretation and Method Validation

For a bioanalytical method to be trustworthy, it must be validated according to international guidelines (e.g., FDA or EMA).

-

Calibration Curve: The analysis software plots the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically applied.

-

Quantification: The concentration of the analyte in unknown samples is calculated from this regression equation.

-

Validation Parameters: The method must be proven to be:

-

Selective: No interference from endogenous matrix components at the retention time of the analyte and IS.

-

Accurate: The deviation of the mean calculated concentration from the nominal value (typically within ±15%).

-

Precise: The coefficient of variation (CV) of repeated measurements (typically ≤15%).

-

Linear: Over a defined concentration range.

-

Sensitive: With a defined Lower Limit of Quantification (LLOQ) that meets the requirements of the study.

-

Conclusion

4-Hydroxy Phenylbutazone-d9 is a critical reagent for modern bioanalysis. Its role as a stable isotope-labeled internal standard allows for the application of Isotope Dilution Mass Spectrometry, a technique that provides unparalleled control over analytical variability. By compensating for matrix effects and procedural losses, its use in a properly validated LC-MS/MS method ensures that the quantitative data generated for its non-labeled counterpart is of the highest integrity, accuracy, and precision. This level of confidence is indispensable for making critical decisions in drug metabolism research, pharmacokinetic modeling, and regulatory toxicology.

References

- AVMA Journals. (n.d.). Pharmacokinetics of phenylbutazone and its metabolite oxyphenbutazone in miniature donkeys.

- Aarbakke, J., et al. (1977). Clinical pharmacokinetics of phenylbutazone. PubMed.

- Hypha Discovery. (n.d.). Synthesis of deuterated metabolites.

- BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.

- BenchChem. (2025). A Comparative Guide to Analytical Methods for Phenylbutazone Detection.

- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.

- International Journal of Pharmaceutical and Medical Research. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- Wikipedia. (n.d.). Phenylbutazone.

- ResolveMass Laboratories Inc. (2025). Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID).

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry.

- Mad Barn. (1983). Phenylbutazone kinetics and metabolite concentrations in the horse after five days of administration.

- SciSpace. (2007). Pharmacokinetics of orally administered phenylbutazone in African and Asian elephants (Loxodonta africana and Elephas maximus).

- AVMA Journals. (2024). Comparative pharmacokinetics of phenylbutazone in healthy young-adult and geriatric horses.

- PubMed. (2024). PHARMACOKINETIC PROFILES OF ORAL PHENYLBUTAZONE, MELOXICAM, AND FIROCOXIB IN SOUTHERN BLACK RHINOCEROS (DICEROS BICORNIS MINOR).

- Tobin, T., et al. (1986). Phenylbutazone in the horse: a review. UKnowledge.

- CgFARAD. (n.d.). The Analysis of Phenylbutazone and Its Active Metabolite, Oxyphenbutazone, in Equine Tissues (Muscle, Kidney, and Liver), Urine, and Serum by LC-MS/MS.

- ResearchGate. (2025). Metabolism, excretion, pharmacokinetics and tissue residues of phenylbutazone in the horse.

- PubMed. (2017). The Analysis of Phenylbutazone and Its Active Metabolite, Oxyphenbutazone, in Equine Tissues (Muscle, Kidney, and Liver), Urine, and Serum by LC-MS/MS.

- CymitQuimica. (n.d.). 4-Hydroxy Phenylbutazone-d9.

- Pharmaffiliates. (n.d.). Phenylbutazone-impurities.

- ChemWhat. (n.d.). 4-Hidroksi Fenilbutazon-d9 CAS#: 1246819-23-7.

- Pharmaffiliates. (n.d.). CAS No : 1246819-23-7| Chemical Name : 4-Hydroxy Phenylbutazone-d9.

- MedchemExpress.com. (n.d.). Phenylbutazone-d9 - Stable Isotope.

- Frontier Biopharm, LLC. (2013). CERTIFICATE OF ANALYSIS Phenylbutazone-D9.

- Chemical Bull. (2026). Phenylbutazone Manufacturer & Veterinary Api Supplier.

Sources

- 1. Phenylbutazone - Wikipedia [en.wikipedia.org]

- 2. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]

- 3. Phenylbutazone Manufacturer & Veterinary Api Supplier [chemicalbull.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. avmajournals.avma.org [avmajournals.avma.org]

- 6. Clinical pharmacokinetics of phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 9. benchchem.com [benchchem.com]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. texilajournal.com [texilajournal.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. 4-Hydroxy Phenylbutazone-d9 | CymitQuimica [cymitquimica.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. 4-Hidroksi Fenilbutazon-d9 CAS#: 1246819-23-7 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 17. thomastobin.com [thomastobin.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. cgfarad.ca [cgfarad.ca]

- 20. The Analysis of Phenylbutazone and Its Active Metabolite, Oxyphenbutazone, in Equine Tissues (Muscle, Kidney, and Liver), Urine, and Serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Hydroxy Phenylbutazone-d9: Structure, Synthesis, and Application as a Stable Isotope Labeled Internal Standard

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy Phenylbutazone-d9, the deuterated stable isotope analog of the principal metabolite of Phenylbutazone. Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine.[1] The accurate quantification of its major metabolite, 4-Hydroxy Phenylbutazone (also known as Oxyphenbutazone), is critical for pharmacokinetic, drug metabolism, and toxicology studies. This document delves into the specific chemical structure of the d9-labeled standard, elucidates the rationale behind its design, and presents its primary application as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed experimental protocols and workflows are provided to guide researchers, scientists, and drug development professionals in its effective use, ensuring the generation of high-fidelity, reproducible data.

The Imperative for Stable Isotope Labeling in Modern Bioanalysis

In quantitative mass spectrometry, particularly when analyzing analytes in complex biological matrices like plasma, urine, or tissue, significant variability can be introduced at multiple stages of the workflow.[2] Analyte loss during sample preparation, inconsistencies in chromatographic separation, and fluctuations in mass spectrometric detection, known as matrix effects, can all compromise the accuracy and precision of the results.[2][3]

To counteract these variables, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls.[2] The ideal IS behaves identically to the analyte of interest throughout the entire analytical process. Stable Isotope Labeled (SIL) internal standards are widely considered the "gold standard" for this purpose.[3][4] A SIL-IS is a version of the analyte where one or more atoms are replaced with their heavier, non-radioactive stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)).[5]

Because their chemical and physical properties are nearly identical to the unlabeled analyte, SIL internal standards co-elute chromatographically and experience the same extraction recovery and ionization suppression or enhancement.[2][5] By using the ratio of the analyte's response to the IS's response for quantification, variations are effectively normalized, dramatically improving method ruggedness, accuracy, and reliability.[6]

Metabolic Fate of Phenylbutazone

Phenylbutazone is extensively metabolized in the body, primarily by the hepatic cytochrome P450 (CYP450) enzyme system.[7][8][9] The primary metabolic pathway involves hydroxylation, leading to the formation of its major active metabolite, Oxyphenbutazone, and other hydroxylated species.[1][7][10] Oxyphenbutazone itself exhibits anti-inflammatory properties.[1] Understanding this metabolic conversion is crucial for evaluating the overall pharmacological and toxicological profile of the parent drug.

Chemical Structure and Rationale of 4-Hydroxy Phenylbutazone-d9

The precise chemical structure of 4-Hydroxy Phenylbutazone-d9 is fundamental to its function. Its design is not arbitrary but is based on established principles for creating high-quality internal standards.

IUPAC Name: 1-(4-hydroxyphenyl)-4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-2-phenylpyrazolidine-3,5-dione[11]

Table 1: Chemical Properties of 4-Hydroxy Phenylbutazone-d9

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₁D₉N₂O₃ | [12] |

| Molecular Weight | ~333.43 g/mol | [11][12] |

| CAS Number | 1189693-23-9 or 1246819-23-7 | [11][13] |

| Synonyms | Oxyphenbutazone-d9, 4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione-d9 | [11][12] |

Expert Analysis of the Structural Design

-

Choice of Isotope (Deuterium): Deuterium (D or ²H) is a commonly selected isotope for labeling due to the relative cost-effectiveness and widespread availability of deuterated synthetic reagents.[14]

-

Degree of Labeling (d9): The incorporation of nine deuterium atoms provides a mass increase of 9 Daltons (Da) over the unlabeled analyte. This significant mass shift is highly desirable as it prevents mass spectrometric cross-talk, where the natural isotopic abundance peaks (M+1, M+2) of the analyte could interfere with the signal of the internal standard. A mass difference of 4-5 Da is generally recommended.[2]

-

Position of Labeling (Butyl Chain): This is the most critical design feature. The nine deuterium atoms are strategically placed on the butyl chain, a site that is not susceptible to metabolic alteration or chemical exchange.[5] Placing isotopic labels on heteroatoms like oxygen (in the hydroxyl group) or nitrogen is avoided, as they can readily exchange with protons from the solvent (e.g., water in the biological matrix or mobile phase), which would compromise the standard's integrity and quantitative accuracy.[5]

Overview of Synthesis and Quality Control

The synthesis of a SIL standard like 4-Hydroxy Phenylbutazone-d9 is a multi-step process requiring high chemical precision. Two general strategies can be employed:

-

Direct Chemical Synthesis: This involves using deuterated building blocks, such as a deuterated butyl halide, in a multi-step chemical synthesis to construct the final molecule.[15][16]

-

Biotransformation: In this approach, a deuterated parent drug (e.g., Phenylbutazone-d9) is synthesized first. This labeled precursor is then incubated with a biological system, such as liver microsomes or specific microorganisms, that can perform the necessary metabolic conversion (hydroxylation) to produce the desired deuterated metabolite.[17]

Regardless of the synthetic route, two quality control parameters are paramount:

-

Isotopic Purity: The percentage of the final product that contains the desired number of deuterium atoms must be high (typically >98%).

-

Chemical Purity: The SIL standard must be free of its unlabeled analog.[3][5] Any contamination with the unlabeled analyte will lead to an overestimation of the analyte's concentration in unknown samples.[3]

Application in Quantitative Bioanalysis: A Validated Workflow

The primary application of 4-Hydroxy Phenylbutazone-d9 is as an internal standard for the accurate quantification of 4-Hydroxy Phenylbutazone in biological samples via LC-MS/MS.

Experimental Protocol: Quantification in Equine Plasma

Objective: To determine the concentration of 4-Hydroxy Phenylbutazone in equine plasma samples following the administration of Phenylbutazone.

Methodology:

-

Preparation of Standards:

-

Prepare a 1 mg/mL stock solution of 4-Hydroxy Phenylbutazone and 4-Hydroxy Phenylbutazone-d9 (IS) in methanol.

-

From the 4-Hydroxy Phenylbutazone stock, prepare a series of working solutions to spike into control plasma, creating calibration standards ranging from 5 to 5000 ng/mL.[6]

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations in a similar manner.

-

Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution. Vortex briefly.

-

Add 400 µL of 4% phosphoric acid to precipitate proteins and acidify the sample. Vortex and centrifuge.

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.[18]

-

Load the supernatant from the previous step onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

-

Elute the analyte and IS from the cartridge with a strong organic solvent (e.g., 1 mL of methanol containing 1% ammonium hydroxide).[19]

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

Table 2: Example LC-MS/MS Parameters

| Parameter | Condition | Rationale |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, <3 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote better peak shape for acidic analytes. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for eluting the analytes from the column. |

| Flow Rate | 0.4 mL/min | Typical for analytical scale columns. |

| Ionization Mode | ESI Negative | Phenylbutazone and its metabolites readily form negative ions. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| MRM Transition (Analyte) | Hypothetical m/z 323.1 -> 160.1 | Parent ion to a stable fragment ion. |

| MRM Transition (IS) | Hypothetical m/z 332.1 -> 160.1 | Parent ion (+9 Da) to the same stable fragment ion, confirming structural similarity. |

-

Data Processing & Quantification:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the peak area ratio (Analyte Area / IS Area) for each sample.

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration for the calibration standards.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Bioanalytical Workflow Diagram

Conclusion

4-Hydroxy Phenylbutazone-d9 is more than just a deuterated molecule; it is a precision tool engineered to ensure the highest level of data integrity in quantitative bioanalysis. Its structure, with a stable, high-mass isotopic label placed at a non-exchangeable position, makes it an ideal internal standard. For researchers in drug development, veterinary science, and toxicology, the proper use of 4-Hydroxy Phenylbutazone-d9 is indispensable for generating the accurate and reproducible pharmacokinetic and metabolic data required for regulatory submission and a thorough understanding of Phenylbutazone's disposition in vivo.

References

- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.

- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.

- MedChemExpress. 4-Hydroxyphenylbutazone | Metabolite of Phenylbutazone.

- Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.

- National Institute of Standards and Technology. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers.

- PMC. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.

- Benchchem. A Comparative Guide to Analytical Methods for Phenylbutazone Detection.

- PubChem - NIH. Oxyphenbutazone-d9 | C19H20N2O3 | CID 46782667.

- Wikipedia. Phenylbutazone.

- CymitQuimica. 4-Hydroxy Phenylbutazone-d9.

- PubMed. Metabolism of phenylbutazone in man.

- UKnowledge. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al..

- Aesan. Collaboration Analysis of Phenylbutazone residues in horse muscle.

- Mad Barn. (2026, March 1). Phenylbutazone in the horse: a review.

- Hypha Discovery. Synthesis of deuterated metabolites.

- PMC. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses.

- Phantatomix. 4-Hydroxyphenylbutazone-d9.

- CgFARAD. Analysis of phenylbutazone residues in horse tissues with and without enzyme-hydrolysis by LC-MS/MS.

- ChemWhat. 4-Hidroksi Fenilbutazon-d9 CAS#: 1246819-23-7.

- Beilstein Journal of Organic Chemistry. (2024, September 6). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products.

- Nature Communications. Designing chemical systems for precision deuteration of medicinal building blocks.

- ResearchGate. Synthetic applications and large-scale synthesis a, Preparation of....

- ChemRxiv. Deuteration and Tritiation of Pharmaceuticals by Non-Directed Pd-Catalyzed C–H Activation in.

- PMC. (2021, March 3). Effects of phenylbutazone alone or in combination with a nutritional therapeutic on gastric ulcers, intestinal permeability, and fecal microbiota in horses.

- NHTI. Comparative Cytotoxicity of Phenylbutazone and Firocoxib.

- Frontiers. (2023, August 23). Phenylbutazone concentrations in synovial fluid following administration via intravenous regional limb perfusion in the forelimbs of six adult horses.

- PMC. (2024, November 22). Effect of phenylbutazone administration on the enteroinsular axis in horses with insulin dysregulation.

Sources

- 1. Phenylbutazone - Wikipedia [en.wikipedia.org]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. waters.com [waters.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]

- 8. madbarn.com [madbarn.com]

- 9. Frontiers | Phenylbutazone concentrations in synovial fluid following administration via intravenous regional limb perfusion in the forelimbs of six adult horses [frontiersin.org]

- 10. Metabolism of phenylbutazone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxyphenbutazone-d9 | C19H20N2O3 | CID 46782667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Hydroxy Phenylbutazone-d9 | CymitQuimica [cymitquimica.com]

- 13. 4-Hidroksi Fenilbutazon-d9 CAS#: 1246819-23-7 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 14. chemrxiv.org [chemrxiv.org]

- 15. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

- 16. d-nb.info [d-nb.info]

- 17. hyphadiscovery.com [hyphadiscovery.com]

- 18. aesan.gob.es [aesan.gob.es]

- 19. cgfarad.ca [cgfarad.ca]

Technical Analysis: Phenylbutazone-d9 vs. 4-Hydroxy Phenylbutazone-d9 in Bioanalytical Workflows

This guide serves as a definitive technical resource for researchers and bioanalytical scientists utilizing Phenylbutazone-d9 and its metabolite standard, 4-Hydroxy Phenylbutazone-d9. It moves beyond basic definitions to explore the structural, metabolic, and analytical divergences critical for rigorous drug quantification.

Executive Summary

In the context of equine doping control and pharmacokinetic (PK) profiling, the distinction between Phenylbutazone-d9 (PBZ-d9) and 4-Hydroxy Phenylbutazone-d9 (Oxyphenbutazone-d9) is not merely structural—it is functional.

While PBZ-d9 serves as the gold-standard Internal Standard (IS) for the parent drug, it is analytically insufficient for normalizing the quantification of the metabolite. This guide delineates the physicochemical differences, the metabolic linkage that connects them, and the specific LC-MS/MS protocols required to utilize them effectively.

Part 1: Structural & Physicochemical Divergence

The primary difference lies in the oxidation state of the phenyl ring, while the isotopic labeling architecture remains constant. This structural nuance dictates their chromatographic behavior and ionization efficiency.

Isotopic Architecture (The "d9" Core)

Both standards utilize a perdeuterated n-butyl side chain . This is a strategic labeling choice:

-

Stability: The aliphatic deuterium-carbon bonds (

) on the butyl chain are chemically inert and resistant to hydrogen-deuterium exchange (HDX) in aqueous mobile phases, unlike labels placed on acidic protons. -

Metabolic Tracking: Because the metabolic hydroxylation occurs on the phenyl ring (Phase I metabolism), the

chain remains intact. This allows PBZ-d9 to theoretically serve as a metabolic precursor to 4-OH-PBZ-d9 in in vitro microsomal incubations.

Comparative Physicochemical Properties

| Feature | Phenylbutazone-d9 | 4-Hydroxy Phenylbutazone-d9 |

| Common Name | PBZ-d9 | Oxyphenbutazone-d9 |

| IUPAC Name | 4-(butyl-d9)-1,2-diphenyl-3,5-pyrazolidinedione | 4-(butyl-d9)-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione |

| Molecular Formula | ||

| Exact Mass (Monoisotopic) | ~317.21 Da | ~333.20 Da |

| Precursor Ion (ESI-) | [M-H]⁻ 316.2 | [M-H]⁻ 332.2 |

| Polarity (LogP) | High (~3.[1][2][3]2) | Moderate (Lower due to phenolic -OH) |

| Acidity (pKa) | ~4.5 (Acidic proton at C4) | ~4.7 (Phenolic -OH adds polarity) |

| Chromatography | Elutes Later (More Hydrophobic) | Elutes Earlier (More Polar) |

Part 2: The Metabolic Context (Causality)

Understanding the biological relationship between these molecules is essential for interpreting PK data. Phenylbutazone is a pro-drug that relies on hepatic metabolism to generate its active forms.[4][5]

The Hydroxylation Pathway

The conversion is mediated by Cytochrome P450 enzymes (specifically CYP3A97 in equines). The introduction of the hydroxyl group at the para position of one phenyl ring creates 4-Hydroxy Phenylbutazone (Oxyphenbutazone).

-

Key Insight: If you use PBZ-d9 in a metabolic stability assay, the resulting metabolite will be 4-Hydroxy Phenylbutazone-d9. The label is conserved.

Figure 1: Metabolic pathway showing the conversion of Parent to Metabolite and the alignment of their respective deuterated internal standards.

Part 3: Analytical Application (LC-MS/MS)

Why are two separate standards required?

Correction for Matrix Effects

In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, proteins) can suppress or enhance ionization.

-

PBZ-d9 elutes at the same time as PBZ. It experiences the exact same suppression, allowing for perfect mathematical correction.

-

4-OH PBZ is more polar and elutes earlier. If you use PBZ-d9 to quantify 4-OH PBZ, the IS (PBZ-d9) will be eluting in a different region of the chromatogram than the analyte (4-OH PBZ). The matrix effects will differ, leading to quantitative errors.

-

Solution: You must use 4-Hydroxy Phenylbutazone-d9 to quantify the metabolite, as it co-elutes with the metabolite.

Cross-Talk and Mass Shift

The "d9" label provides a mass shift of +9 Da. This is analytically superior to smaller labels (like d3 or d4) because it eliminates isotopic overlap.

-

PBZ (308) vs PBZ-d9 (317): No naturally occurring isotope of PBZ contributes significantly to the 317 channel.

-

4-OH PBZ (324) vs 4-OH PBZ-d9 (333): Clean separation in the mass analyzer.

Part 4: Validated Experimental Protocol

This protocol outlines the simultaneous extraction of both analytes from equine plasma using their respective d9 internal standards.

Reagents

-

IS Working Solution: Mixture of Phenylbutazone-d9 and 4-OH Phenylbutazone-d9 (1 µg/mL in Methanol).

-

Extraction Solvent: Hexane:Ethyl Acetate (50:50 v/v).[6]

-

Buffer: 1M Ammonium Acetate (pH 4.5) — Acidic pH is critical to suppress ionization of the carboxylic acid moiety, driving the drug into the organic layer.

Workflow Diagram

Figure 2: Sample preparation workflow ensuring co-extraction of analytes and deuterated standards.

LC-MS/MS Conditions (Recommended)

-

Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Ionization: Negative Mode (ESI-).[6]

-

MRM Transitions (Typical):

-

PBZ: 307.2

119.1 -

PBZ-d9: 316.2

119.1 (Note: Fragment may vary based on collision energy) -

4-OH PBZ: 323.2

119.1 -

4-OH PBZ-d9: 332.2

119.1

-

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 45040227, Phenylbutazone-d9. Retrieved from [Link][2]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 46782667, Oxyphenbutazone-d9. Retrieved from [Link]

-

Knych, H. K., et al. (2019). Identification and characterization of the enzymes responsible for the metabolism of... phenylbutazone in horses. Journal of Veterinary Pharmacology and Therapeutics. Retrieved from [Link]

-

Tobin, T., et al. (1986).[5] Phenylbutazone in the horse: a review. Journal of Veterinary Pharmacology and Therapeutics. Retrieved from [Link]

Sources

- 1. Oxyphenbutazone-d9 | C19H20N2O3 | CID 46782667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylbutazone-d9 | C19H20N2O2 | CID 45040227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uknowledge.uky.edu [uknowledge.uky.edu]

- 5. madbarn.com [madbarn.com]

- 6. aesan.gob.es [aesan.gob.es]

Technical Guide: Metabolic Pathway of Phenylbutazone to Oxyphenbutazone in Equines

Executive Summary

This technical guide delineates the biotransformation of Phenylbutazone (PBZ) into its active metabolite, Oxyphenbutazone (OPBZ), within the equine hepatic system.[1] Intended for drug development scientists and veterinary pharmacologists, this document synthesizes recent recombinant enzyme data with established pharmacokinetic (PK) profiles.

The conversion of PBZ to OPBZ is not merely a clearance mechanism but a bioactivation step that extends therapeutic efficacy and toxicity risks. Recent characterization identifies CYP3A97 as the primary catalytic isoform for this pathway in horses, distinguishing equine metabolism from human (CYP2C9) models.

Molecular Mechanism & Pathway Architecture

Phenylbutazone (4-butyl-1,2-diphenyl-3,5-pyrazolidinedione) undergoes extensive hepatic metabolism.[2] In the horse, less than 2% of the parent compound is excreted unchanged in urine. The metabolism bifurcates into two primary Phase I oxidative pathways:

-

Aromatic Hydroxylation (Major Bioactive Pathway):

-

Aliphatic Hydroxylation (Secondary Pathway):

Pathway Visualization

The following diagram illustrates the hepatic biotransformation flow, highlighting the specific enzymatic drivers identified in equine microsomes.

Figure 1: Hepatic biotransformation of Phenylbutazone in horses. Note the central role of CYP3A97 in generating the active metabolite.

Enzymology: The CYP3A97 Driver

Unlike human metabolism, which relies heavily on CYP2C9 for NSAID clearance, equine metabolism utilizes the CYP3A family.

The Role of CYP3A97

Recent studies utilizing recombinant equine cytochrome P450s have definitively identified CYP3A97 as the sole recombinant isoform capable of generating Oxyphenbutazone in vitro (Knych et al., 2020).

-

Specificity: While other isoforms (e.g., CYP3A93, CYP3A94) metabolize other NSAIDs like flunixin, they do not catalyze PBZ-to-OPBZ conversion.

-

Implication: Genetic polymorphisms or drug-drug interactions (DDIs) involving CYP3A97 can lead to significant variability in OPBZ exposure.

The Gamma-Hydroxylase Enigma

The formation of

-

Recombinant Data: No single recombinant equine CYP (including 3A97, 3A93, 1A1) successfully generates this metabolite in isolation.[1][6]

-

Microsomal Data: However, in whole liver microsomes, the formation of

-OH-PBZ is inhibited by standard CYP3A and CYP1A inhibitors (ketoconazole and -

Hypothesis: This suggests the pathway may require a specific heterodimer formation, a non-P450 oxidoreductase, or a specific lipid microenvironment not present in recombinant baculovirus systems.

Pharmacokinetics (PK) Profile

The PK of PBZ is characterized by dose-dependent elimination (saturation kinetics). As the dose increases, the half-life extends, likely due to saturation of CYP3A97 or product inhibition by OPBZ.

Quantitative Summary

Data synthesized from systemic administration (IV/Oral) at standard therapeutic doses (2.2 – 4.4 mg/kg).

| Parameter | Phenylbutazone (Parent) | Oxyphenbutazone (Metabolite) |

| Tmax (Oral) | 2 – 4 hours (highly variable w/ feed) | ~5 – 6 hours |

| Half-life (t1/2) | 3.5 – 10 hours (Dose Dependent) | Similar to parent (formation rate-limited) |

| Protein Binding | >98% | >98% |

| Bioavailability | ~70% (Oral paste) | N/A (Metabolite) |

| Accumulation | Significant upon repeat dosing | Accumulates; AUC ratio ~20% of parent |

Table 1: Comparative pharmacokinetic parameters derived from Lees et al. and Zaghloul et al.

Experimental Protocol: Microsomal Stability Assay

To validate metabolic stability or investigate DDIs in drug development, the following in vitro protocol is recommended. This protocol is designed to be self-validating using specific controls.

Reagents

-

Source: Pooled Equine Liver Microsomes (20 mg/mL protein conc).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM MgCl₂.

-

Cofactor: NADPH regenerating system (or 1 mM NADPH final).

-

Stop Solution: Ice-cold Acetonitrile (ACN) with internal standard (e.g., Phenylbutazone-d10).

Workflow Logic

-

Pre-incubation: Equilibrate microsomes and test compound to 37°C to prevent temperature shock kinetics.

-

Initiation: Start reaction with NADPH.[7] Critical: Do not add substrate last; substrate binding can alter P450 conformation.

-

Time-Course: Multiple points (0, 5, 15, 30, 60 min) are required to capture the linear phase for intrinsic clearance (

) calculation.

Step-by-Step Protocol Visualization

Figure 2: Standardized workflow for assessing Phenylbutazone metabolic stability in equine liver microsomes.

Validation Criteria (Self-Validating System)

-

Negative Control: Incubate without NADPH. >95% parent remaining at 60 min confirms metabolism is NADPH-dependent (P450 driven) and not chemical instability.

-

Positive Control: Incubate Testosterone (known CYP3A substrate). High turnover confirms microsomal viability.

-

Mass Balance: Monitor for OPBZ appearance. The disappearance of PBZ must correlate with the appearance of metabolites to rule out non-specific binding to the plate.

Clinical & Toxicological Implications

Efficacy vs. Toxicity

The metabolic conversion to OPBZ is clinically double-edged.

-

Therapeutic Extension: OPBZ is an active COX inhibitor. Its accumulation contributes to the "stacking" effect of NSAID therapy, allowing for once-daily dosing despite the relatively short half-life of the parent drug.

-

Ulcerogenic Potential: Both PBZ and OPBZ inhibit COX-1 in the gastric mucosa. The accumulation of OPBZ in geriatric horses or those with compromised liver function (reduced CYP3A97 activity) increases the risk of gastric ulceration and renal papillary necrosis.

Residue & Doping Control

Because OPBZ has a longer residence time than PBZ, it is the primary marker for retrospective detection of doping.

-

Detection Window: OPBZ can be detected in urine for up to 96 hours post-administration, significantly longer than the parent compound.

-

Regulatory Thresholds: Most racing jurisdictions enforce a strict threshold for OPBZ (e.g., <2 micrograms/mL in plasma) to ensure the horse is not competing under active inflammation suppression.

References

-

Knych, H. K., et al. (2020). Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses.[1][8] Journal of Veterinary Pharmacology and Therapeutics.[2] Link

-

Lees, P., & Toutain, P. L. (2013). Pharmacokinetics, pharmacodynamics, metabolism, toxicology and residues of phenylbutazone in humans and horses.[9][10] The Veterinary Journal.[2][11] Link

-

Zaghloul, I. Y., et al. (2024). Comparative pharmacokinetics of phenylbutazone in healthy young-adult and geriatric horses.[4] American Journal of Veterinary Research.[4] Link

-

Tobin, T., et al. (1986). Phenylbutazone in the horse: a review. Journal of Veterinary Pharmacology and Therapeutics.[2] Link

Sources

- 1. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic of phenylbutazone in horses - Vetjournal - Continuing scientific education in veterinary medicine [vetjournal.it]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Pharmacokinetics, pharmacodynamics, metabolism, toxicology and residues of phenylbutazone in humans and horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of phenylbutazone and its metabolites in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxy Phenylbutazone-d9 molecular weight and formula

The following technical guide details the molecular characteristics, structural identity, and analytical applications of 4-Hydroxy Phenylbutazone-d9 .

Stable Isotope Analytical Standard & Impurity Profiling[1]

Executive Summary

4-Hydroxy Phenylbutazone-d9 is a deuterated stable isotope derivative of 4-hydroxy phenylbutazone.[1][2] In high-precision bioanalysis and pharmaceutical quality control, it serves as an Internal Standard (IS) for the quantification of phenylbutazone impurities and degradants using LC-MS/MS.[3]

CRITICAL DISTINCTION: Researchers must distinguish between two structural isomers that share the same molecular weight and formula but differ in biological function:

-

4-Hydroxy Phenylbutazone (C4-OH): The hydroxyl group is located at the C4 position of the pyrazolidine ring.[3] This is primarily an oxidative impurity or degradant.[3] (This is the primary subject of this guide).

-

Oxyphenbutazone (p-OH): The hydroxyl group is located on the para-position of the phenyl ring .[3] This is the active metabolite .[4][3][5][6]

Failure to distinguish these isomers can lead to critical errors in metabolic profiling and pharmacokinetic (PK) analysis.[3]

Chemical Identity & Molecular Data

The following data refers to the specific analytical standard 4-Hydroxy Phenylbutazone-d9 (C4-OH variant), typically used for impurity profiling.

| Property | Specification |

| Chemical Name | 4-Hydroxy Phenylbutazone-d9 |

| IUPAC Name | 4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione-d9 |

| CAS Number | 1246819-23-7 |

| Molecular Formula | C₁₉H₁₁D₉N₂O₃ |

| Molecular Weight | 333.43 g/mol |

| Isotopic Purity | ≥ 98% (d9) |

| Appearance | Off-White to Pale Yellow Solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform |

Molecular Weight Calculation Breakdown

-

Deuterium Modification: Replacement of 9 Hydrogen atoms (approx.[3] 1.008 Da) with 9 Deuterium atoms (approx.[3] 2.014 Da).[3]

-

Mass Shift:

[3] -

Final MW:

(Rounded to 333.43).[3]

Structural Analysis & Isomer Differentiation

The position of the hydroxyl group and the deuterium label is critical for mass spectrometry interpretation.[3]

Isomer Visualization (Graphviz)

The diagram below illustrates the structural difference between the Target Impurity (C4-OH) and the Active Metabolite (Oxyphenbutazone) , both derived from Phenylbutazone.[3]

Figure 1: Structural differentiation between the C4-OH impurity (4-Hydroxy Phenylbutazone) and the active metabolite (Oxyphenbutazone).[3] Both may exist as d9-labeled standards.

Analytical Application: LC-MS/MS Protocol

Role as Internal Standard

4-Hydroxy Phenylbutazone-d9 is used to normalize variations in sample preparation and ionization efficiency.[3] Because it co-elutes (or elutes very closely) with the unlabeled analyte but has a distinct mass (+9 Da), it allows for precise quantification.[3]

Method Development Guidelines

1. Mass Spectrometry Tuning (ESI+)

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.[3]

-

Precursor Ion (Q1):

-

Target: 334.4 m/z [M+H]⁺

-

-

Product Ions (Q3):

-

Fragmentation typically involves the loss of the butyl chain or cleavage of the hydrazobenzene moiety.[3]

-

Note: Since the d9 label is on the butyl chain, fragments retaining the chain will show the mass shift.[3] Fragments losing the chain (e.g., the diphenyl-hydrazine core) may lose the label, reverting to unlabeled mass.[3] Select transitions that retain the d9-butyl group for specificity.

-

2. Chromatographic Separation

Due to the isomer risk described in Section 3, chromatographic resolution is mandatory.[3]

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[3]

-

Mobile Phase:

-

Gradient: Steep gradient (5% B to 95% B) is usually sufficient, but if separating C4-OH from Oxyphenbutazone, a shallower gradient (e.g., 40-60% B) may be required.

Self-Validating Quality Control

To ensure the integrity of your assay, perform the "Cross-Talk" Check :

-

Inject Pure IS Only: Monitor the channel for the unlabeled analyte. (Result should be < 5% of LLOQ).

-

Inject High Concentration Unlabeled Analyte: Monitor the IS channel. (Result should be negligible).

-

Why? If the d9 label is not stable or if the isotopic purity is low, the unlabeled drug may contribute to the IS signal, biasing quantification.[3]

-

Handling & Stability

-

Storage: -20°C under inert atmosphere (Argon/Nitrogen).

-

Solubility: Reconstitute in DMSO or Methanol.[3]

-

Stability Warning: Phenylbutazone derivatives are susceptible to hydrolysis and oxidative degradation.[3]

-

Solution Stability: Prepare working standards fresh daily or store at -80°C for no more than 1 week.

-

Light Sensitivity: Protect from light to prevent photo-degradation of the pyrazolidine ring.[3]

-

References

-

Toronto Research Chemicals (TRC). 4-Hydroxy Phenylbutazone-d9 Product Sheet (CAS 1246819-23-7).[2][3] Defined as the C4-OH impurity standard.[3] [3]

-

CymitQuimica. 4-Hydroxy Phenylbutazone-d9 Chemical Properties. Confirms formula C19H11D9N2O3 and MW 333.[4][3][5][8]43.

-

Santa Cruz Biotechnology. Oxyphenbutazone-d9 (CAS 1189693-23-9).[3] Provides data on the structural isomer (active metabolite) for comparison. [3]

-

Fabre, G., et al. (1984).[3] Metabolism of Phenylbutazone.[4][3][9] Mechanisms of oxidative degradation and hydroxylation pathways.[3] (Citation for mechanistic context of C4-hydroxylation vs Phenyl-hydroxylation).

Sources

- 1. 4-Hydroxyphenylbutazone-d9 | Phantatomix [phantatomix.com]

- 2. 4-Hydroxy Phenylbutazone-d9 | CymitQuimica [cymitquimica.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 4-Hydroxy Phenylbutazone | CymitQuimica [cymitquimica.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]

Technical Guide: Solubility Profiling of 4-Hydroxy Phenylbutazone-d9 in Methanol and Acetonitrile for Analytical Applications

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Hydroxy Phenylbutazone-d9 in two common analytical solvents: methanol and acetonitrile. 4-Hydroxy Phenylbutazone-d9 is a deuterated stable isotope-labeled internal standard, critical for the accurate quantification of its parent drug's metabolite in bioanalytical studies. While precise solubility values are essential for the preparation of high-concentration stock solutions and the overall integrity of quantitative assays, such data is not always publicly available. This guide moves beyond a simple data sheet to provide researchers, scientists, and drug development professionals with the foundational principles of solubility, the rationale for experimental choices, and a detailed, field-proven protocol for the experimental determination of thermodynamic solubility using the gold-standard shake-flask method.

Introduction to 4-Hydroxy Phenylbutazone-d9 and the Imperative of Solubility

The Role of 4-Hydroxy Phenylbutazone-d9 in Quantitative Bioanalysis

4-Hydroxy Phenylbutazone is a primary active metabolite of Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID). The deuterated variant, 4-Hydroxy Phenylbutazone-d9, serves as an ideal internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] In the principle of isotope dilution mass spectrometry, a known quantity of the deuterated standard is spiked into a sample at the earliest stage of preparation.[2]

Because the deuterated standard is chemically and physically almost identical to the target analyte, it co-elutes chromatographically and experiences the same extraction losses, matrix effects, and ionization suppression or enhancement in the mass spectrometer.[3][4][5] The mass difference allows the instrument to distinguish between the analyte and the standard.[2] Consequently, by measuring the ratio of the analyte's signal to the internal standard's signal, any variability introduced during the analytical workflow is effectively normalized, leading to highly accurate and precise quantification.[2][6]

Why Solvent Solubility is a Critical Parameter

The entire premise of accurate quantification relies on the precise and accurate preparation of a high-concentration stock solution of the internal standard. This stock solution is the starting point for all subsequent dilutions used to create calibration curves and quality control samples.

-

Inaccurate Stock Concentration: If the internal standard is not fully dissolved in the stock solution, its concentration will be erroneously low. This fundamental error will propagate through the entire assay, leading to the systematic overestimation of the analyte concentration in unknown samples.

-

Precipitation and Instability: A solution prepared near its saturation point without a proper understanding of its solubility limit is at risk of precipitation due to minor temperature fluctuations or solvent evaporation. Precipitation in an autosampler vial can lead to inconsistent injection volumes and catastrophic assay failure.

-

Method Development: Knowledge of solubility is crucial for selecting appropriate solvents for sample extraction, chromatography, and formulation.

This guide focuses on methanol and acetonitrile, two of the most ubiquitous organic solvents in reversed-phase liquid chromatography, chosen for their miscibility with water and their differing physicochemical properties (methanol being a polar protic solvent, and acetonitrile a polar aprotic solvent).

The Theoretical Framework of Solubility

Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the concentration of a solute in a saturated solution when it is in equilibrium with an excess of its solid form at a specific temperature and pressure.[7] This value is a fundamental physicochemical property and is determined using methods that allow sufficient time for equilibrium to be reached, such as the shake-flask method.[8]

-

Kinetic Solubility: This measures the concentration at which a compound, typically dissolved first in a solvent like DMSO, begins to precipitate when added to an aqueous buffer.[9] It is a high-throughput screening method but can often overestimate the true thermodynamic solubility as it relates to the energy barrier of nucleation and crystal growth rather than the stable equilibrium state.[7]

For preparing stable, reliable analytical standards, thermodynamic solubility is the paramount parameter.

The Isotope Effect on Solubility

A common question is whether the deuteration (-d9) of the molecule significantly alters its solubility compared to the non-deuterated analog. For the purposes of preparing analytical standards, the effect is generally considered negligible. The substitution of hydrogen with deuterium results in a slightly stronger C-D bond compared to the C-H bond, which can lead to minor differences in intermolecular forces. However, these effects on bulk physical properties like solubility are typically very small and do not meaningfully impact the practical preparation of stock solutions. The near-identical physicochemical properties are, in fact, the very reason deuterated standards are so effective.[2][3]

Qualitative Solubility and the Case for Experimental Determination

| Compound | Solvent | Reported Solubility | Source |

| Phenylbutazone-d9 | Methanol | "Soluble" | [10] |

| Phenylbutazone | Ethanol (95%) | Soluble; approx. 50 mg/mL | [11][12][13] |

| Phenylbutazone | Acetonitrile | No data available |

The description of "soluble" and the high solubility of the parent compound in ethanol strongly suggest that 4-Hydroxy Phenylbutazone-d9 will also be readily soluble in methanol. However, "soluble" is not a quantitative value. To ensure the preparation of a robust, stable, and accurate stock solution (e.g., 1 mg/mL), experimental determination is not just recommended; it is a requirement of good scientific practice.

Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

This section details the gold-standard shake-flask protocol for determining the thermodynamic solubility of 4-Hydroxy Phenylbutazone-d9.[7][14] This method is designed to be self-validating by ensuring that a true solid-liquid equilibrium is achieved.

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest for an extended period, allowing the system to reach equilibrium. The concentration of the compound in the resulting saturated solution is then measured. The visual confirmation of excess, undissolved solid at the end of the experiment is a critical control point that validates the solution is indeed saturated.

Materials and Reagents

-

4-Hydroxy Phenylbutazone-d9 (solid powder, high purity)

-

Methanol (HPLC or MS-grade)

-

Acetonitrile (HPLC or MS-grade)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Micropipettes

-

0.22 µm PTFE syringe filters

-

Syringes (1 mL)

-

Calibrated HPLC-UV or LC-MS/MS system for quantification

Step-by-Step Experimental Protocol

-

Preparation: Set up a series of 2 mL glass vials in duplicate for each solvent (Methanol, Acetonitrile).

-

Addition of Compound: Weigh and add an excess amount of solid 4-Hydroxy Phenylbutazone-d9 to each vial. A target of ~5 mg per 1 mL of solvent is a robust starting point. The key is to ensure a significant amount of solid material will remain undissolved.

-

Solvent Addition: Accurately pipette 1.0 mL of the respective solvent (Methanol or Acetonitrile) into each vial.

-

Equilibration: Tightly cap the vials. Place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation. Allow the slurries to equilibrate for at least 24 hours.[8][15] Causality Note: A 24-48 hour period is critical to ensure the dissolution process reaches a true thermodynamic equilibrium, moving beyond faster but less stable kinetic solubility states.

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed for 30 minutes to allow the solid material to settle. Crucially, visually confirm that excess solid remains at the bottom of each vial. This confirms saturation.

-

Filtration: Carefully draw the supernatant into a 1 mL syringe. Attach a 0.22 µm PTFE syringe filter and filter the solution into a clean vial. Causality Note: Filtration is essential to remove all microscopic particulate matter, ensuring that the analyzed solution represents only the dissolved compound.

-

Dilution and Quantification:

-

Prepare a series of accurate dilutions of the clear filtrate using the same solvent.

-

Quantify the concentration of 4-Hydroxy Phenylbutazone-d9 in the diluted samples using a validated HPLC-UV or LC-MS/MS method against a freshly prepared calibration curve.

-

Calculate the concentration in the original, undiluted filtrate. This value represents the thermodynamic solubility.

-

Visualization of the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Practical Implications for the Laboratory

-

Stock Solution Preparation: Once the solubility is determined (e.g., 35 mg/mL), a best practice is to prepare the primary stock solution at a concentration that is no more than 80-90% of this limit (e.g., 28-31 mg/mL). This safety margin provides robustness against minor temperature changes or solvent evaporation that could otherwise cause precipitation.

-

Solvent Selection: Comparing the solubility in methanol versus acetonitrile can inform decisions during method development. For instance, if solubility is significantly higher in methanol, it may be the preferred solvent for the stock solution, even if the LC mobile phase is acetonitrile-based.

-

Troubleshooting: If an analytical method shows poor precision or drifting results for the internal standard, one of the first troubleshooting steps should be to confirm the stability and complete dissolution of the stock solution. Having experimentally determined solubility data provides a critical reference point for this investigation.

Conclusion

4-Hydroxy Phenylbutazone-d9 is an indispensable tool for achieving the highest levels of accuracy and precision in the bioanalysis of Phenylbutazone. The integrity of any quantitative method employing it begins with the correct preparation of the internal standard stock solution, a step that is critically dependent on an accurate understanding of its solubility. While published quantitative data is scarce, this guide empowers the researcher by providing the theoretical context and a detailed, validated protocol for determining the thermodynamic solubility in methanol and acetonitrile. By investing the effort to perform this fundamental characterization, laboratories can build more robust, reliable, and accurate quantitative assays, ensuring the highest confidence in their analytical results.

References

-

SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. [6]

-

BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry. [2]

-

Alsachim. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [3]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [4]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [5]

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [15]

-

PCBIS. (n.d.). Thermodynamic solubility. [8]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [14]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. [9]

-

Cayman Chemical. (n.d.). Phenylbutazone-d9 (CAS Number: 1189479-75-1). [10]

-

ChemicalBook. (2026). Phenylbutazone | 50-33-9. [16]

-

MedchemExpress. (n.d.). Phenylbutazone-d9 - Stable Isotope. [1]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [7]

-

Cayman Chemical. (2022). Phenylbutazone Product Information. [11]

-

The Japanese Pharmacopoeia. Official Monographs for Part I: Phenylbutazone. [12]

-

Sigma-Aldrich. (n.d.). Phenylbutazone 50-33-9. [13]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 10. caymanchem.com [caymanchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. Phenylbutazone 50-33-9 [sigmaaldrich.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. enamine.net [enamine.net]

- 16. Phenylbutazone | 50-33-9 [chemicalbook.com]

Advanced Synthesis of Isotopically Labeled Phenylbutazone and Metabolites: A Technical Guide

Executive Summary

This guide details the retrosynthetic strategy and bench protocols for synthesizing isotopically labeled Phenylbutazone (PBZ) and its primary active metabolite, Oxyphenbutazone (OPBZ). These compounds are critical Internal Standards (IS) for LC-MS/MS quantification of residues in equine tissues and human plasma.

While commercial libraries often supply generic deuterated standards, high-fidelity metabolic flux analysis requires specific isotopologues that resist metabolic exchange. This guide prioritizes stable isotope retention —distinguishing between side-chain labeling (susceptible to

Part 1: Metabolic Landscape & Target Selection

Before synthesis, one must map the metabolic "soft spots" to ensure the isotopic label is not lost during biotransformation. Phenylbutazone undergoes extensive hepatic metabolism via the CYP450 system (specifically CYP3A isoforms in equines).

The Metabolic Pathway[1]

-

C-Ring Hydroxylation: Yields Oxyphenbutazone (Active metabolite).

-

Side-Chain Oxidation: Yields

-Hydroxyphenylbutazone (Alcohol metabolite). -

Glucuronidation: Direct C4-glucuronidation or O-glucuronidation of the metabolites.

Critical Design Consideration:

-

-Labeling (Side Chain): Excellent for quantifying the parent PBZ. However, metabolic conversion to

-

C-Labeling (Phenyl Rings): The "Gold Standard." The phenyl rings remain intact during the primary metabolic steps (hydroxylation adds an oxygen but does not remove carbon). This makes

Caption: Primary metabolic divergence of Phenylbutazone. Note that side-chain oxidation (yellow path) targets the butyl group, risking label loss if d9-butyl is used.

Part 2: Synthesis of Phenylbutazone-d9 (Side-Chain Labeling)

This protocol targets the synthesis of 4-(

Retrosynthetic Logic

The pyrazolidine-3,5-dione core is constructed via the condensation of a substituted malonate with hydrazobenzene.[1] The deuterium label is introduced via alkylation of diethyl malonate using

Reagents & Materials[2][3][4][5][6][7]

-

Precursor A: Diethyl malonate (Reagent Grade).

-

Precursor B: 1-Bromobutane-

(Isotopic Purity >98% D). -

Reagent C: 1,2-Diphenylhydrazine (Hydrazobenzene).[1]

-

Catalyst: Sodium Ethoxide (NaOEt), prepared fresh.

-

Solvent: Anhydrous Ethanol, Xylene.

Step-by-Step Protocol

Phase 1: Synthesis of Diethyl (

-n-butyl)malonate

-

Alkoxide Preparation: In a dry 3-neck flask under

, dissolve sodium metal (1.1 eq) in anhydrous ethanol to generate NaOEt. -

Enolate Formation: Cool to 50°C. Add Diethyl malonate (1.0 eq) dropwise. Stir for 30 mins to form the sodiomalonate enolate.

-

Alkylation: Add 1-Bromobutane-

(1.0 eq) dropwise.-

Note: The reaction is exothermic.[2] Maintain temperature

to prevent elimination side reactions.

-

-

Reflux: Heat to reflux (80°C) for 4 hours until neutral pH (litmus test).

-

Workup: Distill off ethanol. Resuspend residue in water/EtOAc.[1] Wash organic layer with brine, dry over

, and concentrate. -

Purification: Fractional distillation under reduced pressure (Target bp: ~135°C at 20 mmHg).

Phase 2: Condensation to Phenylbutazone-

-

Setup: Charge a reactor with 1,2-Diphenylhydrazine (1.0 eq) and Diethyl (

-n-butyl)malonate (1.1 eq). -

Base Addition: Add NaOEt (1.5 eq in EtOH) and Xylene.

-

Cyclization: Heat to 140°C while distilling off ethanol. The removal of ethanol drives the equilibrium toward the cyclic imide (pyrazolidinedione).

-

Isolation: Cool to room temperature. The mixture will be a gummy sodium salt.

-

Acidification: Dissolve in water and acidify with 3M HCl to pH 2. The PBZ-

will precipitate.[1] -

Recrystallization: Recrystallize from Ethanol/Water (1:1) to yield white crystalline needles.

Data Summary: PBZ-

| Parameter | Value |

|---|

| Precursor | 1-Bromobutane-

Part 3: Synthesis of [Ring- C ]-Phenylbutazone

This is the "Gold Standard" synthesis. It requires building the hydrazine core from labeled aniline. This compound is immune to scrambling during metabolic hydroxylation.

Workflow Diagram

Caption: Convergent synthesis of Ring-13C labeled Phenylbutazone. The core complexity lies in generating the 13C-Hydrazobenzene.

Protocol Highlights

-

Source Material: Start with commercially available

C -

Reductive Coupling:

-

React

C -

This yields

C

-

-

Reduction to Hydrazine:

-

The azo compound is reduced to the hydrazine using Zinc dust in refluxing ethanol/ammonium chloride.

-

Inert Atmosphere is Critical: Hydrazobenzene oxidizes back to azobenzene in air. Perform all steps under Argon.

-

-

Condensation: Follow the same condensation protocol as Phase 2 in the Deuterium section, but use unlabeled diethyl n-butylmalonate.

Part 4: Synthesis of Oxyphenbutazone (Targeted Metabolite)

Oxyphenbutazone (4-butyl-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione) poses a chemoselectivity challenge. Direct oxidation of PBZ is low-yielding. The preferred route is de novo synthesis using a protected phenol.

Strategic Protocol

-

Protection: React 4-aminophenol with benzyl chloride to form 4-benzyloxyaniline .

-

Coupling: Oxidize 4-benzyloxyaniline with nitrosobenzene (or couple via diazonium salt) to form the asymmetric azobenzene: 4-benzyloxy-azobenzene .

-

Reduction: Reduce to 1-(4-benzyloxyphenyl)-2-phenylhydrazine .

-

Condensation: Condense with diethyl n-butylmalonate (using NaOEt) to form O-Benzyl-Oxyphenbutazone .

-

Deprotection: Catalytic hydrogenation (

, Pd/C) removes the benzyl group, yielding pure Oxyphenbutazone.

Note on Labeling: To make labeled Oxyphenbutazone, simply substitute the diethyl n-butylmalonate with the

Part 5: Quality Control & Validation

Trustworthiness in analytical chemistry relies on the purity of the standard.

Isotopic Purity Assessment

-

Technique: HR-MS (High-Resolution Mass Spectrometry).

-

Criteria: The contribution of the

(unlabeled) isotopologue must be -

Calculation: Compare the intensity of the

peak of the labeled standard vs. the unlabeled reference.

Chemical Purity

-

HPLC-UV: Purity >98% at 254 nm.

-

Impurity Watch: Check for Azobenzene derivatives (yellow/orange color). Hydrazobenzene derivatives oxidize easily; if the standard turns yellow, it is degrading.

Proton Exchange (Scrambling) Check

-

The C4-Proton: The proton at position 4 (between the carbonyls) is acidic (

). -

Risk: In protic deuterated solvents (

, -

Validation: When taking NMR of the final product, use DMSO-

or

References

-

Metabolism & Pharmacokinetics

-

Synthetic Methodologies

-

Isotopic Labeling & Internal Standards

Sources

Methodological & Application

Quantitative Analysis of 4-Hydroxy Phenylbutazone in Equine Plasma by LC-MS/MS

Senior Application Scientist: Dr. Eleanor Vance

Introduction: The Imperative for Precise Therapeutic Drug Monitoring in Equine Health

Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID), is a cornerstone of veterinary medicine, particularly in equine practice, for the management of pain and inflammation associated with musculoskeletal disorders. Following administration, phenylbutazone is metabolized in the horse to several compounds, with oxyphenbutazone (4-hydroxy phenylbutazone) being a major active metabolite. The monitoring of 4-hydroxy phenylbutazone levels in equine plasma is critical for pharmacokinetic studies, ensuring therapeutic efficacy, and for regulatory compliance in competitive equine sports. The development of robust, sensitive, and specific bioanalytical methods is therefore paramount for the accurate quantification of this metabolite.

This application note details a comprehensive and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol for the determination of 4-Hydroxy Phenylbutazone in equine plasma. The method employs a stable isotope-labeled internal standard, 4-Hydroxy Phenylbutazone-d9, to ensure the highest degree of accuracy and precision, in line with the stringent requirements of bioanalytical method validation guidelines set forth by regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3][4]. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable method for the quantification of this key metabolite in a complex biological matrix.

Materials and Reagents

Chemicals and Standards

| Material | Supplier | Grade |

| 4-Hydroxy Phenylbutazone | Sigma-Aldrich | Pharmaceutical Reference Standard |

| 4-Hydroxy Phenylbutazone-d9 | Toronto Research Chemicals | ≥98% |